molecular formula C18H20N6O2 B2554354 6-[5-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415533-41-2

6-[5-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

Cat. No.: B2554354
CAS No.: 2415533-41-2
M. Wt: 352.398
InChI Key: ZAQVGEOBWXPREH-UHFFFAOYSA-N
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Description

6-[5-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.398. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

A study on pyranopyrazole derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds, including similar pyrazole-based molecules, show promise due to their adsorption properties and interaction with metal surfaces, which can significantly reduce corrosion rates. Such inhibitors are crucial for extending the lifespan of metal components in industrial systems (Yadav et al., 2016).

Synthesis and Structural Analysis

The synthesis and structural elucidation of pyridine derivatives have been extensively explored, showcasing the versatility of pyridine as a core structure for developing new molecules with potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. X-ray diffraction, spectroscopic analysis, and density functional theory (DFT) studies provide deep insights into the molecular configurations and reactivity of these compounds, paving the way for designing molecules with desired properties (Tranfić et al., 2011; Aly, 2006).

Antimicrobial and Antiproliferative Activities

Novel pyrazole and pyridine derivatives have shown significant potential in antimicrobial and anticancer studies. The synthesis of nitrogen bridge-head pyrido[1,2-b][1,2,4]triazepines incorporating 6-methylchromone moiety, for instance, highlights the ongoing efforts to find new therapeutic agents. These compounds have been tested for their antimicrobial activities, suggesting the critical role of structural modifications in enhancing biological efficacy (Ibrahim et al., 2011).

Material Science Applications

The exploration of pyrazolo[4,3-b]pyridine derivatives for their material properties, such as in corrosion inhibition and as components in electronic devices, reflects the broad applicability of these compounds beyond biological activities. Their potential in creating advanced materials with specific electronic, optical, or chemical properties opens new avenues in materials science and engineering (Dandia et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many pyrazole and pyrrole derivatives have biological activity, and their mechanisms of action often involve interactions with enzymes or other proteins .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on the specific compound and its structure. It’s always important to refer to Material Safety Data Sheets (MSDS) or other safety information when handling chemical compounds .

Future Directions

The future directions for research into this compound would depend on its specific properties and potential applications. Pyrazoles and pyrroles are areas of active research in medicinal chemistry, and new derivatives with potential biological activity are continually being explored .

Properties

IUPAC Name

6-[5-(3-methoxy-1-methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-22-11-15(17(21-22)26-2)18(25)24-9-13-7-23(8-14(13)10-24)16-4-3-12(5-19)6-20-16/h3-4,6,11,13-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQVGEOBWXPREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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